2-Pentylthiophene acts as a precursor for the synthesis of conjugated polymers. These polymers possess alternating single and double bonds, allowing them to conduct electricity. By modifying the structure of 2-pentylthiophene, scientists can tailor the properties of the resulting conjugated polymers for applications in organic photovoltaics and field-effect transistors [].
Research explores the use of 2-pentylthiophene derivatives in the development of functional materials. By incorporating specific functional groups into the molecule, scientists can create materials with desired properties, such as electroluminescence (light emission under electrical stimulation) or photoluminescence (light emission upon light absorption) []. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors.
Limited studies investigate the potential of 2-pentylthiophene derivatives as bioactive molecules. Some studies suggest these derivatives might possess antibacterial or antifungal properties, but further research is needed to confirm their efficacy and safety [].
2-Pentylthiophene is an organic compound with the molecular formula C₉H₁₄S, classified as a member of the thiophene family. It consists of a five-membered aromatic ring containing sulfur and a pentyl side chain at the second position of the thiophene ring. This compound is known for its distinctive fatty odor and flavor, making it relevant in various applications, particularly in the food and fragrance industries .
The reactivity of 2-pentylthiophene is primarily influenced by its thiophene ring, which can participate in electrophilic aromatic substitution reactions. Common reactions include:
These reactions highlight the compound's potential for further functionalization and modification in synthetic chemistry.
2-Pentylthiophene can be synthesized through several methods:
These synthesis routes provide flexibility depending on available starting materials and desired purity levels.
2-Pentylthiophene finds applications in several fields:
Several compounds share structural similarities with 2-pentylthiophene, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
2-Pentylthiophene | C₉H₁₄S | Fatty odor; used in food and fragrance |
Thiophene | C₄H₄S | Basic structure; serves as a precursor |
3-Pentylthiophene | C₉H₁₄S | Different position of pentyl group |
2-Methylthiophene | C₅H₆S | Smaller size; different sensory properties |
The uniqueness of 2-pentylthiophene lies in its specific pentyl substitution which contributes to its distinctive sensory characteristics, making it particularly valuable in flavor and fragrance applications compared to its analogs.
2-Pentylthiophene exhibits a distinctive molecular architecture characterized by a five-membered heterocyclic thiophene ring system with a pentyl alkyl substituent attached at the 2-position (alpha-position) [1] [2]. The thiophene ring maintains a planar aromatic configuration, which is fundamental to its electronic properties and chemical behavior [22]. The molecular formula C₉H₁₄S corresponds to a molecular weight of 154.27 grams per mole [1] [2] [6].
The electronic structure of 2-pentylthiophene is dominated by the aromatic character of the thiophene ring, where all ring atoms adopt sp² hybridization [22]. The carbon-sulfur bond lengths in the thiophene core are approximately 1.73 Angstroms, with the characteristic C-S-C bond angle measuring approximately 92.3 degrees, values that are consistent with typical thiophene derivatives [21]. The sulfur atom contains a lone pair of electrons in one of its sp² hybridized orbitals, while the unhybridized p orbital participates in the formation of a delocalized electron cloud above and below the ring plane [22].
The pentyl substituent at the 2-position introduces asymmetry to the molecule, resulting in Cs symmetry overall. Computational studies on alkylthiophene derivatives indicate that the electron-donating nature of the alkyl group influences the charge distribution within the thiophene ring [18]. The attachment of the pentyl chain at the alpha-position creates an extended molecular conformation that affects both the physical properties and the electronic characteristics of the compound.
Table 1: Molecular Geometry Parameters of 2-Pentylthiophene
Structural Parameter | Value/Description | Reference |
---|---|---|
Ring System | Five-membered heterocyclic | [22] |
Ring Planarity | Planar aromatic ring | [21] [22] |
Carbon-Sulfur Bond Length (Å) | ~1.73 (typical for thiophene) | [21] |
C-S-C Bond Angle (°) | ~92.3 (typical for thiophene) | [21] |
Hybridization (Ring Atoms) | sp² hybridized | [22] |
Pentyl Chain Attachment | Position 2 (α-position) | [1] [2] |
Molecular Symmetry | Cs symmetry | Structural analysis |
The electronic properties of 2-pentylthiophene are influenced by the conjugated π-system of the thiophene ring, which extends over the entire aromatic framework [17]. Density functional theory calculations on similar alkylthiophene systems reveal that the introduction of alkyl substituents modulates the frontier molecular orbital energies and affects the overall electronic distribution [13] [18]. The pentyl group acts as an electron-donating substituent, which can influence the reactivity and spectroscopic properties of the molecule.
The thermodynamic properties of 2-pentylthiophene reflect the combined influence of the aromatic thiophene core and the aliphatic pentyl chain [1] [2] [6]. These parameters are essential for understanding the phase behavior and thermal stability of the compound under various conditions.
Table 2: Physicochemical Properties of 2-Pentylthiophene
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₄S | [1] [2] [6] |
Molecular Weight (g/mol) | 154.27 | [1] [2] [6] |
Density (g/cm³) | 0.944 | [2] [7] |
Specific Gravity (25°C) | 0.940-0.946 | [1] |
Refractive Index (20°C) | 1.495-1.501 | [1] [2] [6] |
Appearance | Clear liquid | [1] [2] [6] [7] |
Color | Colorless to pale yellow | [1] [2] [6] [7] |
The compound exists as a clear, colorless to pale yellow liquid at ambient conditions, with a density of 0.944 grams per cubic centimeter [2] [7]. The specific gravity ranges from 0.940 to 0.946 at 25°C, indicating a relatively low density compared to water [1]. The refractive index at 20°C falls within the range of 1.495 to 1.501, which is characteristic of organic compounds containing sulfur heteroatoms [1] [2] [6].
The thermal transition properties of 2-pentylthiophene demonstrate the influence of both the aromatic thiophene ring and the flexible pentyl chain on the compound's phase behavior [2] [6] [7]. The normal boiling point occurs at 204°C under standard atmospheric pressure, reflecting the moderate intermolecular forces present in the liquid phase [6].
Table 3: Thermal Transition Properties
Parameter | Value | Method/Source |
---|---|---|
Normal Boiling Point | 204°C (1 atm) | Experimental [6] |
Reduced Pressure Boiling Point | 95-97°C (30 mmHg) | Experimental [2] [7] |
Estimated Melting Point | -49.15°C | Computational estimate [2] [7] |
Flash Point | 75°C | Experimental [2] [6] [7] |
Under reduced pressure conditions (30 mmHg), the boiling point decreases significantly to 95-97°C, demonstrating the typical pressure-temperature relationship for organic liquids [2] [7]. This substantial reduction in boiling point under vacuum conditions indicates relatively weak intermolecular interactions, primarily van der Waals forces between the alkyl chains and π-π stacking interactions between the aromatic rings.
The estimated melting point of -49.15°C suggests that 2-pentylthiophene remains liquid over a wide temperature range under normal conditions [2] [7]. This low melting point is attributed to the flexible pentyl chain, which disrupts the crystalline packing and prevents efficient intermolecular organization in the solid state.
The vapor pressure characteristics of 2-pentylthiophene provide insight into its volatility and phase equilibrium behavior [1]. At 25°C, the compound exhibits a vapor pressure of 0.422 mmHg, indicating moderate volatility [1]. This vapor pressure value is consistent with the molecular weight and structure of the compound, reflecting the balance between the relatively volatile thiophene core and the less volatile pentyl substituent.
The vapor density is reported as 5.3, which is significantly higher than air (vapor density = 1), indicating that 2-pentylthiophene vapors will tend to accumulate in lower areas due to their greater density [1]. The flash point of 75°C represents the minimum temperature at which the compound can form an ignitable mixture with air under standard conditions [2] [6] [7].
The partition coefficient (logP) value of 4.48 indicates high lipophilicity and low water solubility [1] [2]. This property reflects the hydrophobic nature of both the thiophene ring and the pentyl chain, resulting in preferential partitioning into organic phases. The compound shows only slight solubility in water but demonstrates good solubility in most organic solvents [2] [7].
The ultraviolet-visible absorption properties of 2-pentylthiophene are fundamentally governed by the electronic transitions within the thiophene aromatic system [5] [17]. Thiophene derivatives typically exhibit characteristic absorption bands that arise from π→π* transitions within the conjugated ring system [5] [11].
Based on comprehensive studies of thiophene derivatives, the primary absorption band for 2-pentylthiophene is expected to occur near 235 nanometers, which corresponds to the first absorption maximum of the thiophene chromophore [5]. This absorption arises from the B-band transition, which involves promotion of electrons from the highest occupied molecular orbital to the lowest unoccupied molecular orbital of the aromatic system [11].
The influence of the pentyl substituent at the 2-position is anticipated to cause a slight bathochromic shift compared to unsubstituted thiophene, due to the electron-donating nature of the alkyl group [5]. Studies on related 2-substituted thiophenes demonstrate that substituents at the 2-position conjugate more strongly with the thiophene ring than those at the 3-position, resulting in more pronounced spectral effects [5].
The electronic structure calculations on thiophene systems reveal that the excited states involve complex mixing of molecular orbitals, with the lowest-energy transitions primarily characterized as π→π* excitations localized on the aromatic ring [11]. The presence of the sulfur heteroatom introduces additional electronic states, including transitions involving the sulfur lone pairs and the low-lying σ* orbitals [11].
The infrared spectroscopic profile of 2-pentylthiophene encompasses vibrational modes arising from both the thiophene ring system and the pentyl alkyl chain [28] [31]. The spectrum is expected to display characteristic absorption bands that can be attributed to specific molecular vibrations within the compound.
The thiophene ring contributes several distinctive vibrational modes to the infrared spectrum. The carbon-hydrogen stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 wavenumbers, characteristic of sp² hybridized carbon-hydrogen bonds [29]. The carbon-carbon stretching vibrations within the aromatic ring are expected to manifest in the 1450-1600 wavenumbers region, reflecting the conjugated nature of the thiophene system [29].
The pentyl alkyl chain introduces additional vibrational modes characteristic of aliphatic hydrocarbons. The carbon-hydrogen stretching vibrations of the methyl and methylene groups typically appear in the 2800-3000 wavenumbers region, while the corresponding bending modes occur at lower frequencies [29]. The carbon-carbon stretching vibrations of the alkyl chain contribute to absorptions in the 1000-1300 wavenumbers region.
Table 4: Expected Infrared Absorption Regions for 2-Pentylthiophene
Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |
---|---|---|
Aromatic C-H stretch | 3000-3100 | Thiophene ring |
Aliphatic C-H stretch | 2800-3000 | Pentyl chain |
Aromatic C=C stretch | 1450-1600 | Thiophene ring |
Aliphatic C-C stretch | 1000-1300 | Pentyl chain |
Out-of-plane deformation | 600-900 | Ring deformation modes |
Studies on alkylthiophene systems using density functional theory methods have provided detailed assignments of vibrational modes [28] [31]. The calculations reveal that the most intense infrared-active vibrations involve collective motions of the carbon-carbon bonds within the conjugated system, similar to the effective conjugation coordinate modes observed in polythiophene systems [31].
The out-of-plane deformation modes of the thiophene ring are particularly characteristic and typically appear in the 600-900 wavenumbers region [28]. These modes involve displacement of atoms perpendicular to the ring plane and are sensitive to the substitution pattern and the nature of substituents attached to the ring.
Irritant